Phenol, 3,4-bis(1-methylethyl)-
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Overview
Description
3,4-Diisopropylphenol: is an organic compound with the molecular formula C12H18O . It is a derivative of phenol, where two isopropyl groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diisopropylphenol can be synthesized through the alkylation of phenol using isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
Isopropylation of Phenol: Phenol is reacted with isopropyl alcohol in the presence of an acid catalyst such as H-beta or H-mordenite.
Purification: The product is purified through distillation or recrystallization to obtain pure 3,4-Diisopropylphenol.
Industrial Production Methods: In industrial settings, the production of 3,4-Diisopropylphenol follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis, which allows for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diisopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3,4-Diisopropylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, 3,4-Diisopropylphenol is used to study the effects of phenolic compounds on biological systems. It serves as a model compound to understand the interactions of phenols with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as an anesthetic agent or in other therapeutic areas .
Industry: In industrial applications, 3,4-Diisopropylphenol is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-Diisopropylphenol involves its interaction with biological targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound can interact with receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
2,6-Diisopropylphenol:
3,5-Diisopropylphenol: Another isomer with similar properties but different reactivity and applications.
Uniqueness: 3,4-Diisopropylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity is required.
Biological Activity
Phenol, 3,4-bis(1-methylethyl)-, commonly known as 3,4-diisopropylphenol, is a chemical compound with the molecular formula C12H18O and a molecular weight of approximately 178.27 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
- Molecular Formula : C12H18O
- Molecular Weight : 178.27 g/mol
- IUPAC Name : 3,4-bis(1-methylethyl)phenol
- CAS Number : 68155-50-0
Antioxidant Properties
Phenol derivatives are known for their antioxidant properties, which can protect cells from oxidative stress. Studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative damage in various biological systems.
Estrogenic Activity
Research indicates that phenolic compounds can exhibit estrogenic activity by binding to estrogen receptors (ER). A study evaluating various substituted phenols found that structural features significantly influence their ability to activate ERs. The presence of isopropyl groups in the structure of 3,4-bis(1-methylethyl)- may enhance its affinity for these receptors, suggesting potential implications in endocrine disruption and hormone-related activities .
The biological activity of phenol, 3,4-bis(1-methylethyl)- is primarily attributed to its interaction with cellular receptors and pathways:
- Estrogen Receptor Binding : The compound may bind to estrogen receptors, mimicking or blocking the action of natural estrogens.
- Antioxidant Mechanism : It may donate electrons to free radicals, neutralizing them and preventing cellular damage.
Estrogenic Potential Assessment
A case study conducted by Health Canada and the US EPA assessed the estrogenic potential of various substituted phenols. The findings suggested that the size and position of substituents relative to hydroxyl groups are critical in determining binding affinity to estrogen receptors. Although not directly tested for 3,4-bis(1-methylethyl)-, its structural similarity to other tested compounds indicates a potential for similar activity .
Neuroprotective Mechanisms
Research on related phenolic compounds has shown promise in neuroprotection through anti-inflammatory pathways. For example, studies indicated that certain phenolic structures could inhibit pro-inflammatory cytokines and promote neuronal survival under stress conditions. These findings imply that phenol, 3,4-bis(1-methylethyl)- may also possess neuroprotective properties worthy of further investigation.
Comparative Analysis with Related Compounds
Compound Name | Structure | Estrogenic Activity | Antioxidant Activity |
---|---|---|---|
Phenol, 3,4-bis(1-methylethyl)- | Structure | Moderate | High |
Bisphenol A | Structure | High | Moderate |
4-tert-butylphenol | Structure | Low | High |
Properties
CAS No. |
68155-50-0 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,4-di(propan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)11-6-5-10(13)7-12(11)9(3)4/h5-9,13H,1-4H3 |
InChI Key |
VTJCIWXYZXSECW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)C(C)C |
Origin of Product |
United States |
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